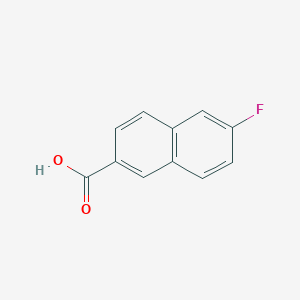

6-Fluoro-2-naphthoic acid

Vue d'ensemble

Description

6-Fluoro-2-naphthoic acid is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Fluoronaphthoic Acids : Research led by Tagat et al. (2002) elaborates on the synthesis of various fluoro derivatives of naphthoic acids, including 6-Fluoro-2-naphthoic acid. This research is significant in developing biologically active compounds, where the synthesis process includes electrophilic fluorination and Friedel-Crafts cyclization techniques (Tagat et al., 2002).

Interaction with Other Molecules

- Interaction with Non-covalent Assemblies : A study by Katz and Day (2014) investigated the interaction of this compound with assemblies of sunset yellow, using 19F chemical shifts and diffusion NMR methods. This study contributes to understanding the behavior of small molecules in complex environments (Katz & Day, 2014).

Biodegradation Pathways

- Biodegradation of Carboxylated Naphthalene : Research by Zhang, Sullivan, and Young (2004) provides insights into the anaerobic biodegradation pathway of polycyclic aromatic hydrocarbons like naphthalene. This study identifies metabolites of naphthalene, contributing to our understanding of environmental degradation processes (Zhang, Sullivan, & Young, 2004).

Material Science Applications

- Synthesis of Poly(6-hydroxy-2-naphthoic acid) : Research by Schwarz and Kricheldorf (1991) explores the synthesis of poly(6-hydroxy-2-naphthoic acid) and its properties. This research is relevant for understanding the chemical and physical properties of polymeric materials derived from naphthoic acid derivatives (Schwarz & Kricheldorf, 1991).

Safety and Hazards

6-Fluoro-2-naphthoic acid is classified as toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting the substance in eyes, on skin, or on clothing .

Relevant Papers

One relevant paper titled “Investigating the interaction of sunset yellow aggregates and 6‐fluoro‐2‐naphthoic acid: increasing probe molecule complexity” explores the interaction of a larger probe molecule, this compound with assemblies of sunset yellow using 19 F chemical shifts and diffusion NMR methods .

Mécanisme D'action

Target of Action

It’s known that this compound can undergo chemical reactions such as esterification, amidation, or suzuki-miyaura coupling, to form covalent bonds with other molecules .

Mode of Action

6-Fluoro-2-Naphthoic Acid can participate in these reactions as a nucleophile or electrophile, depending on the specific pathway . This interaction with its targets leads to changes in the molecular structure, which can influence the function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is a solid at room temperature , and its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Analyse Biochimique

Biochemical Properties

6-Fluoro-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as esterification, amidation, and Suzuki-Miyaura coupling . These interactions enable the formation of covalent bonds with other molecules, making this compound a versatile reagent in biochemical synthesis.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause skin and eye irritation, indicating its potential impact on cellular integrity

Molecular Mechanism

The molecular mechanism of this compound involves its ability to participate in chemical reactions as a nucleophile or electrophile . It forms covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are crucial for its role in organic synthesis and biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses might be well-tolerated. Detailed studies on dosage thresholds and toxicology are necessary to determine the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in metabolic flux and metabolite levels is an area of active research. Understanding these pathways can provide insights into its biochemical functions and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for its application in biochemical research and drug development.

Propriétés

IUPAC Name |

6-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKDCZRPLWJEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382295 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-01-6 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

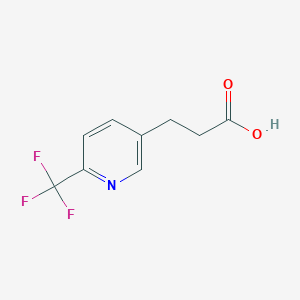

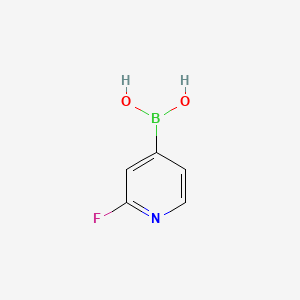

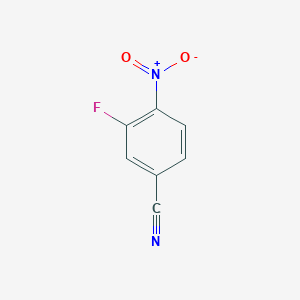

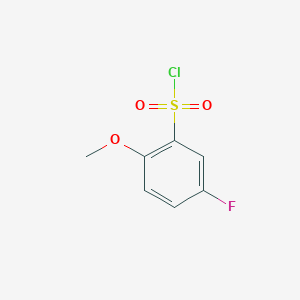

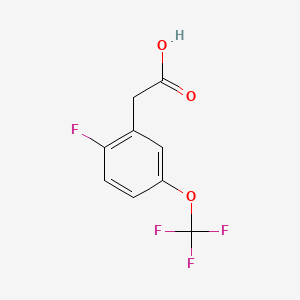

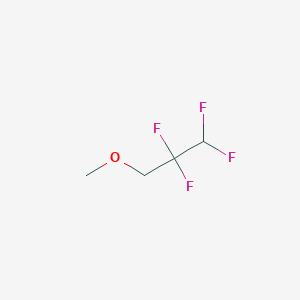

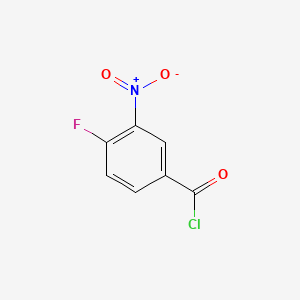

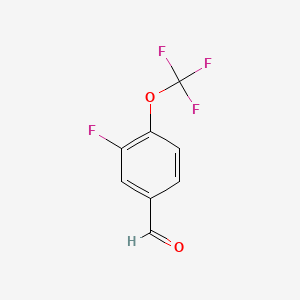

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Fluoro-2-naphthoic acid interact with sunset yellow aggregates? Does this differ from simpler probe molecules?

A1: Research indicates that this compound displays a preference for associating as clusters at the ends of sunset yellow stacks. [] This contrasts with previous findings using smaller, simpler probe molecules like fluorophenols. The larger size and structural complexity of this compound likely contribute to its distinct interaction pattern with the sunset yellow assemblies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

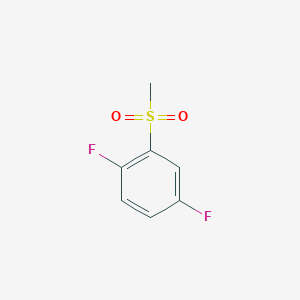

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)